molecular formula C24H21N3O3S B3745864 N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B3745864
M. Wt: 431.5 g/mol
InChI Key: RZQACFBRGGZCEU-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is a complex organic compound with the molecular formula C24H21N3O3S This compound is characterized by its unique structure, which includes a benzoxazole ring, a carbamothioyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring by reacting 2,4-dimethylphenylamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Carbamothioyl Group: The benzoxazole intermediate is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with Methoxybenzamide: Finally, the compound is coupled with 4-methoxybenzamide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the carbamothioyl group.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.

    Modulate Signaling Pathways: Affect signaling pathways related to inflammation and cell proliferation.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethylphenyl)-2-methoxybenzamide
  • N-[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide

Uniqueness

N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide stands out due to its unique combination of a benzoxazole ring, carbamothioyl group, and methoxybenzamide moiety

Properties

IUPAC Name

N-[[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-14-4-10-19(15(2)12-14)23-26-20-13-17(7-11-21(20)30-23)25-24(31)27-22(28)16-5-8-18(29-3)9-6-16/h4-13H,1-3H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQACFBRGGZCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide
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N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

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